molecular formula C20H28O4 B1253196 (1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione

(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione

Cat. No. B1253196
M. Wt: 332.4 g/mol
InChI Key: WERIXDUPZQEXGL-VTXQENOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione is a natural product found in Antillogorgia elisabethae with data available.

Scientific Research Applications

Structural and Crystallographic Analysis

The compound and its derivatives have been the subject of various structural and crystallographic analyses. For instance, Acácio Ivo Francisco et al. (2010) analyzed a closely related compound, highlighting the intricate hydrogen-bonded network in its crystal structure, which is essential for understanding molecular interactions and stability (Acácio Ivo Francisco et al., 2010). Similarly, J. Cannon et al. (1975) synthesized and elucidated the crystal structure of a compound with a related molecular framework, providing insights into the molecular conformations critical for chemical synthesis and material design (J. Cannon et al., 1975).

Conformational and Stereochemical Studies

The compound's framework has been used to study conformational dynamics and stereochemistry. T. Kamada and O. Yamamoto (1980) investigated the conformations and ring inversions of certain methyl-substituted cycloocta[de]naphthalenes, providing a foundation for understanding the stereochemical properties of complex organic molecules (T. Kamada & O. Yamamoto, 1980).

Synthetic Chemistry and Material Science

The compound's structure has been pivotal in synthetic chemistry, aiding in the development of new synthetic methods and materials. For example, A. Schmidt et al. (1997) utilized a similar compound for synthesizing dihydrocyclobuta[a]naphthalene-1,2-diones, showcasing the compound's utility in creating new chemical entities with potential applications in material science and organic synthesis (A. Schmidt et al., 1997).

Enzymatic Synthesis and Resolution

Enzymatic methods have also been employed to synthesize and resolve derivatives of the compound. Masako Kinoshita et al. (2008) reported the chemoenzymatic synthesis of related compounds, highlighting the significance of enzymatic methods in achieving high stereochemical control in organic synthesis (Masako Kinoshita et al., 2008).

Photoreactive Properties

The compound's derivatives have been explored for their photoreactive properties, which are crucial for understanding light-induced chemical reactions. A. Osuka et al. (1983) investigated the photoreaction of certain cyclopropa[b]naphthalene-2,7-diones, providing insights into the mechanistic aspects of photochemical processes (A. Osuka et al., 1983).

properties

Product Name

(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione

InChI

InChI=1S/C20H28O4/c1-10(2)8-14-9-11(3)15-7-6-12(4)20(24)18(23)16(21)13(5)17(22)19(14,15)20/h8,11-12,14-15,21,24H,6-7,9H2,1-5H3/t11-,12-,14+,15+,19+,20+/m0/s1

InChI Key

WERIXDUPZQEXGL-VTXQENOLSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@@]23[C@@]1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C

Canonical SMILES

CC1CCC2C(CC(C23C1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C

synonyms

elisabethin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione
Reactant of Route 2
(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione
Reactant of Route 3
(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione
Reactant of Route 4
(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione
Reactant of Route 5
(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione
Reactant of Route 6
(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione

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